molecular formula C9H10F2O2 B6293891 1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene CAS No. 2379322-28-6

1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene

Cat. No.: B6293891
CAS No.: 2379322-28-6
M. Wt: 188.17 g/mol
InChI Key: NUINGHCTHXUZOC-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene is a fluorinated aromatic compound presented as a key building block in organic synthesis and medicinal chemistry research. Compounds with the 1,3-difluoro-5-methoxybenzene scaffold are frequently employed as precursors in the development of active pharmaceutical ingredients and other advanced materials . The strategic incorporation of fluorine atoms and ether functionalities on the benzene ring can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making this class of compounds highly valuable for structure-activity relationship (SAR) studies . Researchers utilize this and similar derivatives as versatile intermediates in complex multi-step syntheses, including the construction of potential therapeutic agents . As a specialty chemical, it is characterized by its specific molecular structure featuring methoxy and methoxymethyl ether groups on a difluorinated benzene ring. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-5-methoxy-2-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-12-5-7-8(10)3-6(13-2)4-9(7)11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUINGHCTHXUZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1F)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Difluoro 5 Methoxy 2 Methoxymethyl Benzene and Its Precursors

Retrosynthetic Analysis of 1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound (I), several disconnection strategies can be envisioned.

A primary disconnection can be made at the C-C bond between the aromatic ring and the methoxymethyl group. This approach identifies 1,3-Difluoro-5-methoxybenzene (II) as a key intermediate. This simplifies the problem to the synthesis of a substituted difluorobenzene and the subsequent introduction of a single carbon substituent at a specific position.

A second logical disconnection is at the aryl ether bond of the methoxy (B1213986) group. This leads to the precursor 3,5-Difluoro-2-(methoxymethyl)phenol (III). While viable, this route may present challenges in the selective functionalization of the phenol (B47542).

Therefore, the most strategically sound retrosynthesis begins with the C-C bond disconnection, targeting 1,3-Difluoro-5-methoxybenzene (II) as a central precursor. This intermediate can be further disconnected at its aryl ether bond to reveal 3,5-difluorophenol (B1294556) (IV) or a halo-equivalent like 1-bromo-3,5-difluorobenzene. Alternatively, a precursor like 1,3,5-trifluorobenzene (B1201519) could undergo regioselective nucleophilic aromatic substitution (SNAr) to yield the same intermediate. This analysis forms the foundation for designing forward synthetic pathways.

Figure 1: Retrosynthetic Analysis of this compound

graph TD
    A["this compound (I)"] -->|C(aryl)-C(alkyl) Disconnection| B["1,3-Difluoro-5-methoxybenzene (II)"];
    B -->|C(aryl)-O(ether) Disconnection| C["3,5-Difluorophenol (IV)"];
    B -->|SNAr Precursor| D["1,3,5-Trifluorobenzene"];

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, the forward synthesis hinges on the effective construction of the key intermediate, 1,3-Difluoro-5-methoxybenzene, followed by the regioselective introduction of the methoxymethyl group.

Strategies for Regioselective Functionalization of Fluorinated Benzene (B151609) Scaffolds

The synthesis of polysubstituted aromatic compounds requires careful control of regioselectivity. Fluorine atoms are deactivating groups but are ortho-, para-directing for electrophilic aromatic substitution. However, in the context of fluorinated benzenes, nucleophilic aromatic substitution (SNAr) is a more common and powerful strategy. acs.org The regioselectivity of SNAr reactions on difluorobenzene derivatives is highly dependent on the electronic nature of other substituents and the reaction conditions. researchgate.netsemanticscholar.org

For instance, the synthesis of the key intermediate 1,3-Difluoro-5-methoxybenzene (II) could be achieved via a regioselective SNAr reaction on 1,3,5-trifluorobenzene. The reaction with one equivalent of sodium methoxide (B1231860) would yield the desired product, exploiting the statistical probability and activation provided by the fluorine atoms for nucleophilic attack. Another approach involves starting with a pre-functionalized ring, such as 2,4-difluoronitrobenzene, where the strongly electron-withdrawing nitro group dictates the position of nucleophilic attack, typically para to the nitro group. google.com

Introduction and Manipulation of Methoxy and Methoxymethyl Groups in Aromatic Systems

Introduction of the Methoxy Group: The methoxy group can be introduced onto an aromatic ring primarily through two methods: Williamson ether synthesis or nucleophilic aromatic substitution. wikipedia.org

Williamson Ether Synthesis: Starting from a phenol precursor like 3,5-difluorophenol (IV), the methoxy group can be installed by deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.

Nucleophilic Aromatic Substitution (SNAr): On an activated aryl fluoride (B91410) or chloride, such as 1-chloro-3,5-difluorobenzene (B74746) or 1,3,5-trifluorobenzene, sodium methoxide can act as a nucleophile to displace a halide and form the aryl methyl ether. This reaction is often performed in polar aprotic solvents like DMF or DMSO. acs.org

Introduction of the Methoxymethyl Group: The introduction of the methoxymethyl group at the C-2 position of 1,3-Difluoro-5-methoxybenzene (II) is the key regiochemical challenge.

Directed Ortho-Metalation (DoM): The methoxy group is a known directed metalation group. Treatment of 1,3-Difluoro-5-methoxybenzene with a strong organolithium base (e.g., n-butyllithium or s-butyllithium) at low temperatures could selectively deprotonate the C-2 position. The resulting aryllithium species can then be quenched with an appropriate electrophile.

Quenching with formaldehyde (B43269) (H₂CO) would yield (2,6-difluoro-4-methoxyphenyl)methanol. Subsequent methylation of the resulting benzylic alcohol using a base and methyl iodide (Williamson ether synthesis) would furnish the target compound (I).

Alternatively, quenching with chloromethyl methyl ether (MOM-Cl) could potentially install the methoxymethyl group directly, although MOM-Cl is a known carcinogen and must be handled with extreme care. wikipedia.org

Functionalization of a Precursor: A related strategy involves introducing a different functional group that can be converted to a methoxymethyl group. For example, formylation of the ring followed by reduction to a hydroxymethyl group and subsequent methylation is a viable, albeit longer, pathway. A patented synthesis for a related tetrafluorinated compound involves reacting a halomethyl-substituted benzene with an alkali metal methoxide in methanol (B129727) to form the methoxymethyl group. google.com

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of Fluorinated Aryl Ethers

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, have become powerful tools in organic synthesis. These methods are particularly useful for forming C-O bonds with substrates that are unreactive under traditional SNAr conditions. nih.govnih.govacs.org

A hypothetical route to this compound could involve the palladium-catalyzed coupling of methanol with a suitably functionalized precursor, such as 1-bromo-2,4-difluoro-6-(methoxymethyl)benzene. This approach would require the prior synthesis of this complex halo-aromatic precursor. The reaction typically employs a palladium precatalyst, a specialized phosphine (B1218219) ligand (e.g., tBuBrettPhos), and a base such as Cs₂CO₃ or K₃PO₄. nih.govacs.org While powerful, the multi-step synthesis of the required precursor makes this a less direct approach compared to the DoM strategy.

Chemo- and Regioselective Alkylation and Arylation Approaches

The directed ortho-metalation (DoM) followed by quenching with an electrophile represents a highly chemo- and regioselective alkylation approach. The choice of the directing group on the aromatic ring is crucial for controlling the position of metalation and subsequent alkylation. In the case of 1,3-Difluoro-5-methoxybenzene, the methoxy group directs the lithiation to the adjacent C-2 position. The fluorine atoms enhance the acidity of the ring protons, potentially facilitating the deprotonation step.

The success of this strategy relies on the careful control of reaction conditions, particularly temperature, to prevent decomposition of the organolithium intermediate or loss of regioselectivity. The choice of quenching electrophile determines the final functional group introduced. For the synthesis of the target compound, formaldehyde followed by methylation represents a reliable and effective two-step sequence for installing the methoxymethyl group.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical to maximizing the yield and purity of the final product. For the proposed synthetic sequence, two key steps require careful optimization: the methoxylation of a difluorobenzene precursor and the directed ortho-metalation/alkylation.

For the SNAr methoxylation of a precursor like 1,3,5-trifluorobenzene, key parameters to optimize include the base, solvent, and temperature. The choice of solvent can significantly impact the reaction rate and selectivity.

Table 1: Illustrative Optimization of SNAr Methoxylation

EntryBase (equiv.)SolventTemperature (°C)Time (h)Hypothetical Yield (%)
1NaOMe (1.1)Methanol651265
2NaOMe (1.1)DMF80685
3NaOMe (1.1)DMSO80492
4K₂CO₃/MethanolDMF1001270

For the directed ortho-metalation and subsequent quenching, the choice of organolithium reagent, temperature, and quenching protocol are paramount. The stability of the aryllithium intermediate is highly temperature-dependent.

Table 2: Illustrative Optimization of Directed Ortho-Metalation/Alkylation

EntryLithiation ReagentTemperature (°C)Quenching ElectrophileHypothetical Yield (%)
1n-BuLi-78H₂CO, then CH₃I75
2s-BuLi-78H₂CO, then CH₃I82
3LDA-78 to -40H₂CO, then CH₃I65
4s-BuLi-40H₂CO, then CH₃I50 (decomposition)

Through systematic variation of these parameters, a robust and high-yielding synthesis of this compound can be developed.

Green Chemistry Principles in the Synthesis of Fluorinated Aryl Ethers

Traditional methods for the synthesis of fluorinated aromatic compounds have often relied on harsh reagents and conditions, raising environmental and safety concerns. dovepress.com For example, the Balz–Schiemann reaction, a classical method for introducing fluorine into an aromatic ring, involves the thermal decomposition of diazonium tetrafluoroborates, which can be explosive. jmu.edu Similarly, nucleophilic aromatic substitution (SNAr) reactions often require high temperatures and polar aprotic solvents, which can be difficult to recycle. dovepress.com

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organofluorine compounds, including fluorinated aryl ethers. dovepress.com A key focus has been the development of catalytic methods that operate under milder conditions and with higher atom economy.

Palladium-catalyzed C-O cross-coupling reactions represent a significant advancement in this area. acs.org These reactions allow for the formation of aryl ethers from aryl halides and alcohols under relatively mild conditions, often with high functional group tolerance. The use of a catalyst reduces the amount of waste generated compared to stoichiometric methods.

Another green approach involves the use of organocatalysis. For instance, an organocatalyzed nucleophilic aromatic substitution of silyl-protected dithiols has been reported for the synthesis of fluorinated poly(aryl thioethers), a related class of compounds. nih.gov This method proceeds rapidly at room temperature with low catalyst loadings, offering a more sustainable alternative to traditional methods.

The choice of solvent is also a critical aspect of green chemistry. The development of synthetic methods that can be performed in more environmentally benign solvents, such as water or bio-based solvents, is an active area of research. While many organometallic reactions are sensitive to water, the design of ligands that stabilize the catalyst in aqueous media is a promising strategy.

The following table summarizes some of the key green chemistry considerations in the synthesis of fluorinated aryl ethers:

Green Chemistry PrincipleApplication in Fluorinated Aryl Ether Synthesis
Atom Economy Utilizing catalytic methods like Pd-catalyzed cross-coupling to maximize the incorporation of reactant atoms into the final product. acs.org
Use of Safer Solvents Developing reactions that can be performed in water, supercritical fluids, or biodegradable solvents.
Energy Efficiency Employing catalytic reactions that proceed at lower temperatures and pressures, reducing energy consumption. nih.gov
Reduction of Derivatives Designing synthetic routes that avoid unnecessary protection and deprotection steps.
Catalysis Preferring catalytic reagents over stoichiometric ones to minimize waste. acs.orgnih.gov
Designing for Degradation Considering the environmental fate of the target molecule and byproducts, although this is a broader consideration beyond synthesis.

By incorporating these principles, the synthesis of valuable fluorinated aryl ethers can be achieved in a more sustainable and environmentally responsible manner.

Reactivity and Mechanistic Investigations of 1,3 Difluoro 5 Methoxy 2 Methoxymethyl Benzene

Electrophilic Aromatic Substitution Reactions of 1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. The reactivity and regioselectivity of these reactions are heavily influenced by the electronic and steric properties of the substituents already present on the benzene (B151609) ring. In the case of this compound, the interplay of four substituents—two fluorine atoms, a methoxy (B1213986) group, and a methoxymethyl group—dictates the outcome of electrophilic attack.

Regioselectivity and Directing Effects of Fluorine and Methoxy Substituents

The directing effects of the substituents on the benzene ring of this compound are a result of the combination of their inductive and resonance effects.

Methoxy Group: The oxygen atom of the methoxy group is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring through a strong resonance effect (+M). This resonance donation of electron density significantly outweighs the inductive withdrawal, making the methoxy group a strong activating and ortho-, para-directing group.

Methoxymethyl Group: The methoxymethyl group is generally considered to be a weakly deactivating group due to the electron-withdrawing inductive effect of the oxygen atom. It does not possess a significant resonance effect with the aromatic ring. Its primary influence on regioselectivity is likely to be steric, potentially hindering substitution at the adjacent positions.

Combined Directing Effects:

In this compound, the positions available for substitution are C4 and C6.

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionDirecting Influence of SubstituentsPredicted Outcome
C4* Para to the methoxy group (strongly activating and directing)
  • Ortho to one fluorine atom (deactivating but directing)
  • Meta to the other fluorine atom
  • Meta to the methoxymethyl group
  • Highly favored due to the powerful para-directing effect of the methoxy group.
    C6* Ortho to the methoxy group (strongly activating and directing)
  • Ortho to one fluorine atom (deactivating but directing)
  • Meta to the other fluorine atom
  • Ortho to the methoxymethyl group
  • Less favored due to potential steric hindrance from the adjacent methoxymethyl group and the methoxy group.

    The powerful activating and ortho-, para-directing effect of the methoxy group is expected to be the dominant factor in determining the regioselectivity. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position, which is para to the methoxy group.

    Mechanistic Pathways of Aromatic Functionalization (e.g., Nitration, Halogenation)

    The mechanistic pathway for electrophilic aromatic substitution reactions such as nitration and halogenation on this compound follows the general two-step mechanism:

    Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack at the C4 position is favored because the positive charge in the resulting sigma complex can be effectively delocalized onto the oxygen atom of the methoxy group, providing a highly stable resonance contributor.

    Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the final substituted product.

    Nitration: Nitration would typically be carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The nitronium ion would then attack the C4 position of the benzene ring.

    Halogenation: Halogenation, for instance with bromine, would require a Lewis acid catalyst such as FeBr₃ to polarize the Br-Br bond and generate a sufficiently electrophilic bromine species. This electrophile would then react at the C4 position.

    Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound

    Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is favored when the ring is substituted with strong electron-withdrawing groups.

    Investigation of Nucleophilic Attack at Fluorine-Bearing Carbons

    The two fluorine atoms in this compound are potential leaving groups for an SNAr reaction. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing inductive effect of the two fluorine atoms. The reaction proceeds via a two-step addition-elimination mechanism:

    Nucleophilic Attack and Formation of a Meisenheimer Complex: A strong nucleophile attacks one of the fluorine-bearing carbons (C1 or C3), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

    Loss of the Leaving Group: The fluoride (B91410) ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored.

    The positions of nucleophilic attack are C1 and C3.

    Influence of Methoxy and Methoxymethyl Groups on SNAr Reactivity

    The methoxy and methoxymethyl groups influence the SNAr reactivity of this compound through their electronic and steric effects.

    Methoxymethyl Group: The methoxymethyl group is weakly electron-withdrawing and can provide some activation for SNAr.

    Predicted Reactivity in Nucleophilic Aromatic Substitution of this compound
    Position of AttackStabilization of Meisenheimer ComplexPredicted Outcome
    C1The negative charge in the Meisenheimer complex would be ortho to the methoxymethyl group and meta to the methoxy group. The electron-withdrawing nature of the adjacent fluorine and the methoxymethyl group would provide stabilization.Plausible site of attack.
    C3The negative charge would be ortho to the methoxy group and the other fluorine atom, and para to the methoxymethyl group. The electron-donating resonance of the methoxy group would destabilize the negative charge.Less likely site of attack due to the destabilizing effect of the methoxy group.

    Therefore, nucleophilic attack is more likely to occur at the C1 position, leading to the displacement of the fluorine atom at that position.

    Reactions Involving the Methoxymethyl Side Chain of this compound

    The methoxymethyl group (-CH₂OCH₃) attached to the benzene ring can also undergo specific chemical transformations.

    Cleavage of the Methoxymethyl Ether: The ether linkage in the methoxymethyl group is susceptible to cleavage under acidic conditions. Treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can lead to the cleavage of the ether to form a benzylic halide and methanol (B129727). Lewis acids can also be employed for this transformation.

    Oxidation: While the benzene ring itself is relatively resistant to oxidation, the benzylic carbon of the methoxymethyl group is activated towards oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under vigorous conditions, could potentially oxidize the methoxymethyl group. However, the presence of the electron-rich aromatic ring could lead to side reactions. Selective oxidation of the methoxymethyl group without affecting the other substituents would likely require milder and more specific reagents.

    Oxidation and Reduction Transformations of the Methoxymethyl Group

    The methoxymethyl group, a benzyl (B1604629) ether derivative, is generally stable to a variety of oxidizing and reducing agents. adichemistry.com However, under specific conditions, it can undergo transformations.

    Oxidation:

    The oxidation of the methoxymethyl group in this compound is anticipated to yield the corresponding aldehyde, 2,6-difluoro-4-methoxybenzaldehyde. This transformation can be achieved using various oxidizing agents commonly employed for the oxidation of benzyl ethers. Stronger oxidation conditions could potentially lead to the formation of the corresponding carboxylic acid, 2,6-difluoro-4-methoxybenzoic acid. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring may influence the ease of this oxidation.

    Oxidizing AgentExpected Major ProductReaction Conditions
    Potassium permanganate (KMnO4)2,6-difluoro-4-methoxybenzoic acidTypically heated in an aqueous basic or acidic solution
    Chromium trioxide (CrO3)2,6-difluoro-4-methoxybenzaldehydeOften used in pyridine (B92270) (Collins reagent) or with sulfuric acid in acetone (B3395972) (Jones reagent)
    N-Bromosuccinimide (NBS)2,6-difluoro-4-methoxybenzaldehydeCan be used under controlled conditions to achieve selective oxidation to the aldehyde

    Reduction:

    The methoxymethyl group is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a nitro group. libretexts.org Cleavage of the ether bond is more common than reduction of the methylene (B1212753) group. However, under forcing conditions or with specific reagents, reductive cleavage might occur. Birch reduction, which employs sodium in liquid ammonia (B1221849) with an alcohol, is known to reduce aromatic rings but typically does not affect ether linkages. youtube.com

    Reducing AgentExpected OutcomeReaction Conditions
    H2/Palladium on CarbonNo reaction on the methoxymethyl groupTypically ambient temperature and pressure
    Sodium in liquid ammonia/MethanolReduction of the aromatic ringLow temperature (-78 °C)
    Strong hydride reagents (e.g., LiAlH4)Generally unreactive towards aryl ethersTypically in an ethereal solvent

    Cleavage and Derivatization Strategies for the Methoxymethyl Ether

    The methoxymethyl (MOM) ether in this compound can be cleaved to unveil a hydroxymethyl group, which can then be further derivatized. As an acetal, the MOM group is susceptible to cleavage under acidic conditions. adichemistry.com

    Cleavage:

    Various acidic reagents can be employed for the deprotection of the MOM ether. The choice of reagent can depend on the presence of other acid-labile functional groups in the molecule.

    ReagentReaction Conditions
    Hydrochloric acid (HCl)Typically in a protic solvent like methanol or water, often with heating adichemistry.com
    Trifluoroacetic acid (TFA)Can be used in an inert solvent like dichloromethane (B109758) at room temperature
    Boron tribromide (BBr3)A strong Lewis acid capable of cleaving aryl methyl ethers, and likely the methoxymethyl ether as well youtube.com
    Trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridylA mild method for the deprotection of aromatic MOM ethers acs.orgnih.gov

    Following cleavage of the methoxymethyl ether, the resulting 2,6-difluoro-4-methoxybenzyl alcohol can be further derivatized. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid as discussed in section 3.3.1, or the hydroxyl group can be converted into a leaving group, such as a halide or a sulfonate ester, for subsequent nucleophilic substitution reactions.

    Transition Metal-Catalyzed Cross-Coupling Reactions of Derivatized this compound

    The aromatic ring of this compound itself does not possess a typical leaving group for direct cross-coupling reactions. However, derivatization of the molecule can introduce a suitable handle for such transformations. For example, cleavage of the methoxy group at the 5-position would yield a phenol (B47542). This phenol can then be converted to a triflate (OTf) or a nonaflate (ONf), which are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions.

    Assuming the formation of 2,4-difluoro-6-(methoxymethyl)phenyl trifluoromethanesulfonate, this derivative could participate in several key cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

    Suzuki-Miyaura Coupling: This reaction couples the aryl triflate with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl compound. youtube.comsandiego.edu

    Heck Reaction: The aryl triflate can be coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org

    Sonogashira Coupling: This reaction involves the coupling of the aryl triflate with a terminal alkyne, providing access to aryl alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org

    Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl triflate with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org

    Below is a table summarizing the potential cross-coupling reactions of a derivatized form of the title compound.

    Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
    Suzuki-MiyauraArylboronic acidPd(PPh3)4, K2CO3Biaryl
    HeckAlkenePd(OAc)2, P(o-tol)3, Et3NSubstituted alkene
    SonogashiraTerminal alkynePdCl2(PPh3)2, CuI, Et3NAryl alkyne
    Buchwald-HartwigAminePd2(dba)3, BINAP, NaOtBuAryl amine

    The electronic properties of the difluorinated and methoxy-substituted aromatic ring would likely influence the efficiency and outcome of these cross-coupling reactions. The electron-withdrawing fluorine atoms may enhance the reactivity of the aryl triflate towards oxidative addition to the palladium(0) catalyst.

    Advanced Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring in 1,3 Difluoro 5 Methoxy 2 Methoxymethyl Benzene Research

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Assignment

    High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene. The unique substitution pattern on the benzene (B151609) ring necessitates a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments to differentiate it from potential isomers and to assign all spectroscopic signals definitively. The presence of fluorine atoms provides an additional, highly sensitive NMR nucleus that offers deep insight into the molecule's electronic structure.

    Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Complex Elucidation

    Multi-dimensional NMR techniques are crucial for piecing together the molecular puzzle of this compound by establishing connectivity between atoms. science.gov

    2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons, confirming their adjacent relationship (ortho-coupling). It would not show correlations for the isolated methoxy (B1213986) and methoxymethyl protons but would confirm the absence of other proton-proton couplings, aiding in the verification of the substitution pattern. sdsu.eduyoutube.com

    HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbon atoms (¹JCH). This is a powerful tool for assigning carbon signals. researchgate.net For this compound, HSQC would show distinct correlations for the methoxy group (-OCH₃), the methoxymethyl group (-CH₂- and -OCH₃), and the two aromatic C-H groups, allowing for the unambiguous assignment of their corresponding carbon resonances. sdsu.edu

    The protons of the methoxymethyl (-CH₂-) group to the aromatic carbons C1, C2, and C3.

    The aromatic protons to neighboring carbons, including the fluorine- and oxygen-bearing carbons.

    The methoxy protons (-OCH₃) to the aromatic carbon C5.

    NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. researchgate.net A key application for this molecule would be to confirm the proximity of the methoxymethyl group's protons to the aromatic proton at C6 and the fluorine at C1, providing definitive evidence for the substitution pattern.

    The following table summarizes the expected 2D NMR correlations for the structural elucidation of this compound.

    TechniqueCorrelated NucleiExpected Key Correlations for this compoundInformation Gained
    COSY ¹H - ¹HAromatic H4 ↔ Aromatic H6Confirms ortho-relationship of aromatic protons.
    HSQC ¹H - ¹³C (¹J)Methoxy H ↔ Methoxy C; Methoxymethyl H's ↔ Methoxymethyl C's; Aromatic H's ↔ Aromatic C'sAssigns carbons directly bonded to protons.
    HMBC ¹H - ¹³C (ⁿJ)-CH₂- protons ↔ C1, C2, C3; Methoxy H ↔ C5; Aromatic H4 ↔ C2, C3, C5, C6; Aromatic H6 ↔ C1, C2, C4, C5Establishes the connectivity of the entire carbon skeleton and substituent placement.
    NOESY ¹H - ¹H (space)-CH₂- protons ↔ Aromatic H6; -CH₂- protons ↔ Methoxy H (at C5)Confirms spatial proximity and substitution pattern.

    Fluorine-19 NMR Spectroscopy for Probing Electronic Environments and Substituent Effects

    Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org It offers a wide chemical shift range, making it exceptionally sensitive to subtle changes in the local electronic environment. alfa-chemistry.com

    For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the non-equivalent fluorine atoms at the C1 and C3 positions. The precise chemical shifts of these fluorine atoms are influenced by the electronic effects (both inductive and resonance) of the methoxy and methoxymethyl substituents. nbuv.gov.uanuph.edu.ua The electron-donating methoxy group at C5 would primarily affect the F at C3, while the methoxymethyl group at C2 would influence both F atoms, though its effect on the F at C1 would be more pronounced.

    Substituent effects in fluorinated aromatic systems can be quantified using Hammett constants, which relate reaction rates and equilibria to the electron-donating or electron-withdrawing properties of substituents. nbuv.gov.uatitech.ac.jp By comparing the ¹⁹F chemical shifts of the target molecule to those of simpler derivatives like 1,3-difluorobenzene, the electronic contributions of the methoxy and methoxymethyl groups can be dissected. nist.gov Furthermore, coupling between the fluorine nuclei (JFF) and between fluorine and adjacent protons (JHF) provides additional structural information.

    The following table shows typical ¹⁹F NMR chemical shift ranges for related structural motifs.

    Fluorine-Containing GroupTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
    Aromatic C-F (Ar-F)-80 to -170
    Difluoromethyl group (-CHF₂)-100 to -145
    Trifluoromethyl group (-CF₃)-50 to -80

    Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis in Synthetic Pathways

    Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

    High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound by distinguishing it from other formulas with the same nominal mass. For this compound, HRMS is essential to confirm its elemental composition of C₉H₁₀F₂O₂.

    PropertyValue
    Molecular Formula C₉H₁₀F₂O₂
    Monoisotopic Mass 190.0649 u
    Analysis Mode Electrospray Ionization (ESI+)
    Expected Ion [M+H]⁺
    Calculated m/z for [C₉H₁₁F₂O₂]⁺ 191.0727

    This precise mass measurement is critical for confirming the identity of the target compound in a synthesis, distinguishing it from potential byproducts or isomers.

    Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

    Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., the molecular ion [M]⁺ or protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. osu.edu The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. The fragmentation pathways of this compound would be characteristic of its structure.

    Expected key fragmentation pathways would likely involve:

    Loss of the methoxymethyl radical (•CH₂OCH₃): This would be a common fragmentation for a benzylic ether, leading to a stable benzylic cation.

    Loss of formaldehyde (B43269) (CH₂O): A rearrangement could lead to the loss of formaldehyde from the methoxymethyl group.

    Loss of a methyl radical (•CH₃): Cleavage of the methoxy group is a common pathway for anisole (B1667542) derivatives.

    Loss of carbon monoxide (CO): This is a typical fragmentation pattern for phenolic compounds that might be formed after initial fragmentations.

    The table below details plausible fragments for this compound in an MS/MS experiment.

    Precursor Ion (m/z)Proposed Fragment Structure/LossFragment Ion (m/z)
    190 ([M]⁺•)Loss of •CH₃175
    190 ([M]⁺•)Loss of •OCH₃159
    190 ([M]⁺•)Loss of •CH₂OCH₃145
    145Loss of CO117

    Analysis of these fragmentation patterns provides a fingerprint of the molecule, confirming the nature and connectivity of the substituents on the aromatic ring.

    Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

    Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

    For this compound, these techniques can confirm the presence of key functional groups and can be used to monitor the progress of a reaction, for instance, by observing the appearance of product-specific peaks or the disappearance of reactant peaks. isroset.org

    Key expected vibrational frequencies include:

    C-H stretching: Aliphatic C-H stretches from the methoxy and methoxymethyl groups would appear around 2850-3000 cm⁻¹. Aromatic C-H stretches would be found just above 3000 cm⁻¹.

    C=C stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

    C-O stretching: The C-O-C ether linkages (both aromatic-alkyl and alkyl-alkyl) would produce strong, characteristic bands in the 1000-1300 cm⁻¹ region.

    C-F stretching: The C-F bonds would give rise to strong absorptions, typically in the 1100-1400 cm⁻¹ range.

    The following table summarizes the expected characteristic vibrational frequencies for this compound.

    Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
    Aromatic RingC-H stretch3000 - 3100
    Aromatic RingC=C stretch1450 - 1600
    Aliphatic Groups (-OCH₃, -CH₂O-)C-H stretch2850 - 3000
    Aryl-Alkyl Ether (Ar-O-CH₃)C-O stretch (asymmetric)1200 - 1275
    Aryl-Alkyl Ether (Ar-O-CH₃)C-O stretch (symmetric)1000 - 1075
    Alkyl Ether (-CH₂-O-CH₃)C-O-C stretch1070 - 1150
    FluoroaromaticC-F stretch1100 - 1400

    X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure of Derivatized Compounds

    X-ray crystallography stands as an unparalleled and definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of a molecule. Furthermore, for chiral compounds, X-ray crystallography can be employed to determine the absolute stereochemistry, a critical aspect in pharmaceutical and materials science research. In the context of this compound research, this technique is invaluable for characterizing the structure of its derivatives, offering insights into their spatial configuration and intermolecular interactions within a crystal lattice.

    The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.

    For the assignment of absolute stereochemistry in chiral molecules, a specific X-ray crystallographic technique known as anomalous dispersion is utilized. When the wavelength of the X-rays is near the absorption edge of a heavy atom in the crystal, the scattering factor of that atom becomes a complex number. This phase shift, known as anomalous dispersion, leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern of a non-centrosymmetric crystal. By analyzing these differences, the absolute configuration of the chiral centers can be unequivocally established.

    While crystallographic data for derivatives of this compound are not publicly available, the solid-state structures of several related compounds containing the difluoro-methoxy-benzene moiety have been elucidated, providing valuable insights into the structural impact of these substituents. The following data tables present the crystallographic information for some of these derivatives.

    Crystallographic Data of (E)-1-(4,4''-Difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)-3-(4-methylphenyl)prop-2-en-1-one nih.gov

    ParameterValue
    Chemical FormulaC₂₉H₂₂F₂O₂
    Molecular Weight440.47
    Crystal SystemTriclinic
    Space GroupP-1
    a (Å)6.9020 (3)
    b (Å)11.3965 (6)
    c (Å)14.8362 (8)
    α (°)96.177 (2)
    β (°)93.381 (2)
    γ (°)106.446 (2)
    Volume (ų)1107.85 (10)
    Z2

    In this structure, the two fluorophenyl rings are twisted relative to the central benzene ring, with dihedral angles of 46.72 (6)° and 41.70 (6)°. nih.gov The crystal packing is stabilized by weak C—H⋯O and C—H⋯F hydrogen bonds, forming layers parallel to the ab plane. nih.gov Additionally, π–π interactions are observed, with the shortest distance between the centroids of aromatic rings being 3.6364 (7) Å. nih.gov

    Crystallographic Data of (E)-1-(4,4''-Difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)-3-phenylprop-2-en-1-one nih.gov

    ParameterValue
    Chemical FormulaC₂₈H₂₀F₂O₂
    Molecular Weight426.44
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)13.9226 (4)
    b (Å)6.7977 (2)
    c (Å)22.4531 (7)
    β (°)101.874 (1)
    Volume (ų)2079.53 (11)
    Z4

    The molecular structure of this derivative features a C=C double bond in an E configuration. The two para-fluorophenyl moieties are twisted with respect to the central phenyl ring, with dihedral angles of 49.66 (5)° and 42.33 (5)°. nih.gov The crystal structure is characterized by C—H⋯O and C—H⋯F contacts that link the molecules into undulating sheets. nih.gov The shortest π–π interaction observed has a centroid–centroid distance of 3.7163 (7) Å. nih.gov

    These examples demonstrate the level of detailed structural information that can be obtained from X-ray crystallography. For derivatives of this compound, this technique would be instrumental in confirming the connectivity of atoms, determining the preferred conformation in the solid state, and understanding the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. This information is crucial for establishing structure-property relationships in the development of new materials and chemical entities.

    Computational and Theoretical Chemistry Approaches for 1,3 Difluoro 5 Methoxy 2 Methoxymethyl Benzene

    Quantum Chemical Calculations of Electronic Structure and Reactivity

    Quantum chemical calculations are fundamental to predicting the behavior of 1,3-difluoro-5-methoxy-2-(methoxymethyl)benzene at the molecular level. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical reactivity.

    Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations can elucidate the effects of its substituents on the aromatic ring. The fluorine atoms, being highly electronegative, exert a significant influence on the electron density of the benzene (B151609) ring. nih.gov This can impact the molecule's aromaticity, which is a key determinant of its stability and reactivity. researchgate.net

    Table 1: Calculated Electron Density Parameters for Substituted Benzenes

    CompoundMethodBasis SetCalculated ParameterValue
    FluorobenzeneDFT6-311++G(d,p)Charge on F-0.25 e
    Anisole (B1667542)DFT6-311++G(d,p)Charge on O-0.55 e
    1,3-DifluorobenzeneDFT6-311++G(d,p)Aromaticity Index (HOMA)0.985

    This table presents hypothetical data based on typical computational results for similar compounds to illustrate the type of information generated.

    Computational models are invaluable for predicting the regioselectivity of chemical reactions, which is crucial for synthetic planning. rsc.orgmit.edu For this compound, these methods can predict the most likely sites for electrophilic and nucleophilic attack.

    In electrophilic aromatic substitution, the positions on the aromatic ring that are most susceptible to attack by an electrophile are determined by the electron-donating or electron-withdrawing nature of the substituents. Computational methods can calculate parameters such as atomic charges and Fukui indices to identify these reactive sites. mit.edu For instance, the RegioSQM method, which calculates the free energies of protonation at different aromatic positions, has been successful in predicting the regiochemical outcome of electrophilic halogenation reactions. chemrxiv.org Machine learning models are also increasingly being used to predict regioselectivity with high accuracy. rsc.org

    For nucleophilic aromatic substitution, the presence of electron-withdrawing fluorine atoms can activate the ring towards attack by nucleophiles. Computational calculations can help identify the most favorable positions for substitution by evaluating the energies of the intermediate Meisenheimer complexes.

    Molecular Modeling and Dynamics Simulations for Scaffold Design in Chemical Research

    Molecular modeling and dynamics simulations are powerful techniques for exploring the three-dimensional structure and conformational flexibility of molecules. These methods are instrumental in designing new molecular scaffolds for various applications in chemical research.

    While not assessing the biological activity of this compound itself, molecular modeling can be used to understand its potential as a scaffold for designing new molecules. By analyzing its three-dimensional shape, electrostatic surface potential, and the spatial arrangement of its functional groups, researchers can identify key pharmacophore features. These features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, can then be used to design new molecules with the potential to interact with specific biological targets.

    Molecular dynamics simulations can further explore the conformational landscape of this scaffold, revealing its flexibility and the different shapes it can adopt. This information is crucial for designing molecules that can fit into specific binding pockets of proteins or other macromolecules, a key aspect of rational drug design and materials science.

    Prediction of Spectroscopic Parameters via Computational Methods

    Computational chemistry offers reliable methods for predicting various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds.

    For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra that can be compared with experimental data to confirm the structure of the molecule. nih.gov Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in infrared (IR) and Raman spectra. The Hammett constants, which describe the electronic influence of substituents, can also be determined through computational approaches, providing further insight into the molecule's electronic properties. nbuv.gov.uanuph.edu.ua

    Table 2: Predicted Spectroscopic Data for this compound

    NucleusMethodBasis SetPredicted Chemical Shift (ppm)
    ¹H (methoxy)DFT/GIAO6-311++G(d,p)3.85
    ¹H (methoxymethyl)DFT/GIAO6-311++G(d,p)4.50
    ¹³C (C-F)DFT/GIAO6-311++G(d,p)162.0
    ¹⁹FDFT/GIAO6-311++G(d,p)-110.0

    This table presents hypothetical data based on typical computational results for similar compounds to illustrate the type of information generated.

    Reaction Mechanism Elucidation through Transition State Calculations and Energy Profiles

    Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by allowing for the study of transition states and the calculation of reaction energy profiles. For reactions involving this compound, these calculations can provide a detailed understanding of the reaction pathway, including the identification of intermediates and the determination of activation energies.

    By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is the highest point on this path, and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate. This level of detail is often difficult to obtain through experimental methods alone and is essential for optimizing reaction conditions and designing more efficient synthetic routes.

    Applications of 1,3 Difluoro 5 Methoxy 2 Methoxymethyl Benzene As a Key Synthetic Intermediate in Academic Research

    Role in the Synthesis of Advanced Organic Materials Precursors

    The electronically distinct substituents on the benzene (B151609) ring make 1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene a promising precursor for advanced organic materials. The electron-withdrawing fluorine atoms and electron-donating methoxy (B1213986) group create a specific electronic environment that can be exploited in the design of materials for polymer chemistry and optoelectronics.

    Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and specific dielectric characteristics. umn.edu These properties are a direct result of the strong carbon-fluorine bond. core.ac.uk Aromatic fluorinated monomers are frequently used to synthesize high-performance polymers such as polyimides, poly(arylene ether)s, and other specialty plastics. Although the direct polymerization of this compound is not documented, its structure is analogous to monomers used to create polymers with low dielectric constants and high thermal stability, which are crucial for applications in microelectronics and advanced coatings. core.ac.uk

    The synthesis of fluoropolymers can proceed through the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated parent polymers. umn.edu Given its structure, this compound could be functionalized to create a polymerizable group (e.g., by converting the methoxymethyl group to a vinyl or ethynyl (B1212043) group), thereby serving as a monomer. The presence of multiple fluorine atoms would be expected to impart desirable properties to the resulting polymer.

    Table 1: Examples of Fluorinated Aromatic Monomers and Their Impact on Polymer Properties

    Monomer Example Polymer Class Resulting Polymer Properties
    Decafluorobiphenyl Poly(arylene ether) High thermal stability, low dielectric constant
    2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane (6FDA) Polyimide Optical transparency, good solubility, low water absorption
    α,β,β-Trifluorostyrene Fluoropolymer Incorporation of perfluorocyclobutane groups, useful for membranes and optics researchgate.net

    The field of liquid crystals (LCs) heavily relies on molecules with carefully tuned polarity, steric effects, and molecular geometry. biointerfaceresearch.com Fluorine substitution on the aromatic core of LC molecules is a critical strategy for manipulating their physical properties, particularly dielectric anisotropy (Δε), which is essential for display technologies. researchgate.netnih.gov The introduction of lateral fluorine atoms, as seen in the 1,3-difluoro arrangement of the target compound, is known to influence melting points and mesophase stability in predictable ways. biointerfaceresearch.comtandfonline.com

    Specifically, lateral fluoro substituents can decrease melting points and enhance negative dielectric anisotropy. researchgate.net The methoxy group, being an electron-donating group, would further modulate the dipole moment of the molecule. Therefore, this compound represents an ideal core structure that, after elongation with other aromatic units, could form the basis of new liquid crystalline materials. mdpi.com Research has shown that the precise position and number of fluorine substituents have a profound effect on the formation and stability of various ferroelectric and smectic liquid crystal phases. nih.gov

    Table 2: Effect of Benzene Ring Substitution on Liquid Crystal Properties

    Substitution Pattern on Core Aromatic Ring General Effect on Properties Reference
    Lateral Fluoro Substituent(s) Reduces melting point, can increase negative dielectric anisotropy, enhances mesophase thermal stability. biointerfaceresearch.comresearchgate.net
    Terminal Methoxy Group Can induce or stabilize nematic phases due to its polar nature. mdpi.com
    Multiple Aromatic Rings Increases molecular length, promoting the formation of liquid crystal phases. biointerfaceresearch.com

    Scaffold for the Development of Novel Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis Research

    The electronic properties of ligands play a crucial role in determining the activity and selectivity of metal catalysts. Fluoroaromatic scaffolds are widely used in ligand design because fluorine atoms act as strong electron-withdrawing groups through induction, which can significantly alter the electronic density at the metal center. nih.govnih.gov The 1,3-difluoro-5-methoxy substitution pattern on the benzene ring of the target compound provides a means to systematically tune the electronic nature of a potential ligand.

    For instance, if the methoxymethyl group were modified to incorporate a phosphine (B1218219), amine, or N-heterocyclic carbene donor, the resulting ligand's properties would be influenced by the push-pull electronic effects of the methoxy and difluoro groups. This fine-tuning can affect the oxidative stability, catalytic turnover frequency, and selectivity of the corresponding metal complex. nsf.gov Research on fluorinated ligands has demonstrated their utility in a wide range of catalytic processes, including C-F bond activation and polymerization. nsf.govacs.org

    Intermediate in the Total Synthesis of Complex Natural Products and Analogues in Academic Laboratories

    The total synthesis of complex natural products often requires the use of highly functionalized and stereochemically defined building blocks. unimelb.edu.au While naturally occurring fluorinated products are rare, the introduction of fluorine into synthetic analogues of natural products is a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity. nih.govresearchgate.net

    A polysubstituted aromatic ring like this compound serves as a valuable starting point for constructing a larger molecular framework. The substituents on the ring can direct further chemical transformations. For example, the fluorine atoms can block certain positions from electrophilic aromatic substitution, while the methoxy and methoxymethyl groups can be modified or used to direct ortho-lithiation, enabling the introduction of additional functional groups with high regioselectivity. Such strategies are essential in multi-step syntheses where precise control over reactivity is paramount. nih.gov

    Building Block for Fluoroaromatic-Containing Molecular Probes and Imaging Agents (focus on synthetic aspect, not clinical use)

    The development of molecular probes for biological imaging is a rapidly advancing field. nih.goveurekaselect.com Fluorine-containing molecules are of particular interest for two main reasons: their use in ¹⁹F Magnetic Resonance Imaging (MRI) and as components of fluorescent probes.

    Because biological tissues have a negligible background fluorine signal, ¹⁹F MRI allows for the unambiguous detection of fluorine-containing imaging agents. nih.gov A key challenge is to synthesize probes with a high density of chemically equivalent fluorine atoms to maximize signal intensity. mdpi.com While this compound itself has only two fluorine atoms, it represents a synthetic building block that can be incorporated into larger structures like polymers, dendrimers, or peptides to create high-fluorine-content agents. nih.govresearchgate.net The synthetic challenge lies in attaching this fluorinated moiety to a larger carrier or targeting molecule while maintaining its desired properties. nih.gov

    Furthermore, fluorinated aromatic rings can be incorporated into fluorescent dyes to modulate their photophysical properties, such as quantum yield and photostability. nih.govresearchgate.net The electron-withdrawing nature of the fluorine atoms can influence the energy levels of the fluorophore's frontier molecular orbitals, leading to shifts in absorption and emission wavelengths. The synthetic utility of this compound in this context would be as a precursor to be integrated into a larger conjugated system characteristic of a fluorescent probe.

    Table 3: Chemical Compounds Mentioned

    Compound Name
    This compound
    Decafluorobiphenyl
    2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane
    α,β,β-Trifluorostyrene

    Future Research Directions and Emerging Opportunities for 1,3 Difluoro 5 Methoxy 2 Methoxymethyl Benzene

    Exploration of Asymmetric Synthesis Approaches for Chiral Analogs

    The development of chiral analogs of 1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene represents a significant opportunity to create novel compounds with potentially unique biological activities or material properties. The introduction of a stereocenter could be achieved through asymmetric modifications of the methoxymethyl side chain or by the introduction of a chiral substituent on the aromatic ring.

    Future research in this area could focus on several promising asymmetric synthesis strategies:

    Catalytic Asymmetric Alkylation: The development of methods for the asymmetric alkylation of a precursor to the methoxymethyl group could introduce a chiral center. This might involve the use of chiral phase-transfer catalysts or transition-metal complexes with chiral ligands to control the stereochemical outcome of the reaction. rsc.org

    Enzymatic Approaches: Biocatalysis offers a powerful tool for the synthesis of chiral molecules with high enantioselectivity. the-innovation.org Enzymes such as lipases or hydrolases could be employed for the kinetic resolution of a racemic mixture of a suitable precursor, or oxidoreductases could be used for the asymmetric reduction of a prochiral ketone to introduce a chiral alcohol.

    Chiral Pool Synthesis: Utilizing readily available chiral starting materials, or "chiral pool," is another viable strategy. For instance, a chiral building block could be incorporated into the molecule through a cross-coupling reaction or by nucleophilic substitution.

    The successful synthesis of chiral analogs of this compound would open the door to exploring their interactions with chiral biological targets, such as enzymes and receptors, and to investigating their potential as chiral ligands or catalysts in asymmetric synthesis.

    Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogs
    StrategyDescriptionPotential Advantages
    Catalytic Asymmetric AlkylationUse of chiral catalysts to introduce a stereocenter at the methoxymethyl side chain.High catalytic efficiency and potential for a wide range of substrates.
    Enzymatic ApproachesUtilization of enzymes for kinetic resolution or asymmetric transformations.High enantioselectivity and environmentally benign reaction conditions.
    Chiral Pool SynthesisIncorporation of readily available chiral building blocks.Access to enantiomerically pure compounds with well-defined stereochemistry.

    Integration into Flow Chemistry Methodologies for Scalable Synthesis

    The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. vapourtec.comeuropa.eu For the synthesis of this compound and its derivatives, flow chemistry presents a significant opportunity to develop more efficient and industrially viable processes.

    Key areas for future research in this domain include:

    Development of Continuous Fluorination Reactions: The introduction of fluorine atoms into an aromatic ring can be a hazardous process in batch reactors. Flow chemistry allows for the safe handling of reactive fluorinating agents by minimizing the reaction volume and enabling precise control over reaction parameters. vapourtec.com

    Multi-step Continuous Synthesis: A fully integrated flow process could be designed to synthesize this compound from simple starting materials in a continuous manner, eliminating the need for isolation of intermediates. researchgate.net This would significantly streamline the synthesis and reduce waste.

    In-line Purification and Analysis: The integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, and real-time analytical monitoring would further enhance the efficiency and quality control of the synthesis.

    The successful implementation of flow chemistry for the synthesis of this compound would not only improve its accessibility for further research but also pave the way for its potential commercial production.

    Development of Novel Derivatization Strategies for Enhanced Functional Diversity

    The functionalization of the this compound core is crucial for tuning its properties and exploring its potential applications. The development of novel derivatization strategies will be essential for creating a diverse library of compounds with a wide range of functionalities.

    Future research could focus on the following derivatization approaches:

    C-H Activation: Direct C-H activation of the aromatic ring would allow for the introduction of new substituents at specific positions, providing a highly efficient and atom-economical method for diversification.

    Cross-Coupling Reactions: The introduction of a handle, such as a bromine or iodine atom, onto the aromatic ring would enable a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

    Modification of the Side Chains: The methoxy (B1213986) and methoxymethyl groups offer opportunities for further modification. For example, the methoxy group could be demethylated to a phenol (B47542), which could then be further functionalized, while the methoxymethyl group could be oxidized or otherwise transformed.

    These derivatization strategies will be instrumental in creating a diverse range of analogs with tailored electronic, steric, and physicochemical properties for various applications.

    Table 2: Potential Derivatization Strategies
    StrategyTarget PositionPotential New Functionalities
    C-H ActivationAromatic RingAlkyl, Aryl, Halogen, etc.
    Cross-Coupling ReactionsAromatic Ring (with pre-installed handle)Aryl, Alkynyl, Amino, etc.
    Side Chain ModificationMethoxy or Methoxymethyl GroupHydroxyl, Carbonyl, etc.

    Interdisciplinary Research with Materials Science and Theoretical Chemistry

    The unique combination of fluorine atoms and ether functionalities in this compound suggests its potential for applications in materials science. alfa-chemistry.comrsc.org Furthermore, theoretical chemistry can provide valuable insights into the structure, properties, and reactivity of this molecule, guiding experimental efforts. nih.govnih.gov

    Promising areas for interdisciplinary research include:

    Organic Electronics: Fluorinated aromatic compounds are known to have interesting electronic properties and have been used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The electronic properties of this compound and its derivatives could be investigated for their potential in these applications.

    Liquid Crystals: The introduction of fluorine atoms can significantly influence the mesomorphic properties of a molecule. The potential of this compound and its derivatives as components of liquid crystal mixtures could be explored.

    Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict the geometric and electronic structure, spectroscopic properties, and reactivity of this compound. nih.govisroset.org These theoretical studies can provide a deeper understanding of the molecule's behavior and guide the design of new derivatives with desired properties.

    Collaborations between synthetic chemists, materials scientists, and theoretical chemists will be crucial for unlocking the full potential of this compound in these advanced applications.

    Q & A

    Q. How can synthetic routes for 1,3-Difluoro-5-methoxy-2-(methoxymethyl)benzene be optimized to improve yield and purity?

    Methodological Answer: Synthesis optimization should focus on:

    • Inert Conditions : Use nitrogen-purged glassware and anhydrous solvents (e.g., THF or diethyl ether distilled from benzophenone ketyl) to prevent hydrolysis or oxidation of sensitive intermediates .
    • Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide for coupling reactions, as demonstrated in analogous methoxy-substituted benzene syntheses .
    • Stepwise Functionalization : Introduce fluorine and methoxymethyl groups sequentially to avoid steric hindrance. For example, fluorination via halogen exchange (Halex reaction) followed by methoxymethylation using methoxymethyl chloride under basic conditions.
    • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures can enhance purity.

    Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

    Methodological Answer:

    • NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine positions (δ ~ -110 to -150 ppm for aromatic fluorines) and ¹H NMR to resolve methoxymethyl (δ ~ 3.3–3.5 ppm) and methoxy (δ ~ 3.8–4.0 ppm) groups. Compare with spectra of structurally similar compounds like 1,2-Dimethoxy-4-(methoxymethyl)benzene .
    • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (C₁₀H₁₁F₂O₂: calc. 210.07) and detect impurities. Fragmentation patterns should align with methoxy-substituted aromatics (e.g., loss of CH₃O• or CH₂OCH₃) .
    • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane), crystallographic data can confirm substituent positions, as seen in related fluorinated benzene derivatives .

    Q. How should researchers handle stability and storage challenges for this compound?

    Methodological Answer:

    • Storage : Store in amber vials under nitrogen at -20°C to prevent degradation via hydrolysis or photochemical reactions. Stability data for similar compounds indicate no decomposition under these conditions .
    • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation of dust. Avoid contact with strong oxidizers (e.g., HNO₃) or bases that may cleave the methoxymethyl group .

    Advanced Research Questions

    Q. What electronic effects do the fluorine and methoxymethyl substituents impose on the benzene ring, and how do these influence reactivity?

    Methodological Answer:

    • Fluorine Effects : The electron-withdrawing nature of fluorine (σₚ ≈ 0.06) deactivates the ring, directing electrophilic substitution to the less hindered positions. For example, nitration may occur para to the methoxymethyl group due to steric and electronic factors .
    • Methoxymethyl Effects : The methoxymethyl group is weakly electron-donating (via OCH₃), creating a regiochemical competition. Computational studies (DFT/B3LYP) can map electrostatic potential surfaces to predict reactive sites .
    • Experimental Validation : Perform directed ortho-metalation (DoM) with LDA to test directing effects, comparing results to analogs like 3,5-Difluoro-2-hydroxybenzoic acid .

    Q. How can computational modeling predict the compound’s interactions in catalytic systems or biological targets?

    Methodological Answer:

    • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Compare with salicylic acid derivatives, where fluorine substituents enhance binding affinity .
    • Reaction Pathway Analysis : Apply Gaussian 16 to simulate SNAr reactions, optimizing transition states for fluorine displacement. Validate with kinetic isotope effect (KIE) experiments .

    Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

    Methodological Answer:

    • Data Reconciliation : Cross-reference ¹H/¹³C NMR shifts with databases (e.g., SDBS) for structurally similar compounds like 1,4-Difluoro-2-methyl-3-nitrobenzene .
    • Dynamic Effects : Consider rotational barriers of the methoxymethyl group (via VT-NMR) to explain split signals. For example, restricted rotation at low temperatures (< -40°C) may resolve overlapping peaks .

    Data Contradiction Analysis

    Q. Why do some studies report conflicting reactivity trends for fluorinated methoxybenzenes?

    Methodological Answer:

    • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents. For example, fluorinated aromatics exhibit faster SNAr rates in DMF due to enhanced nucleophilicity .
    • Substituent Positioning : Meta-fluorine vs. para-fluorine arrangements (as in 1,3- vs. 1,4-difluoro isomers) dramatically alter electronic profiles. Compare experimental results with DFT-calculated charge distributions .

    Methodological Best Practices

    • Safety Protocols : Follow spill containment measures (e.g., use sand or vermiculite for solid spills) and dispose of waste via halogen-specific disposal streams .
    • Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst batch) meticulously, as minor variations can lead to significant yield differences .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.